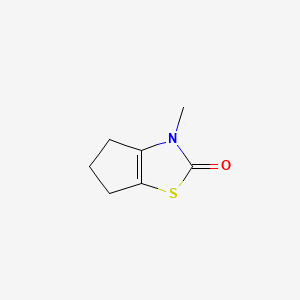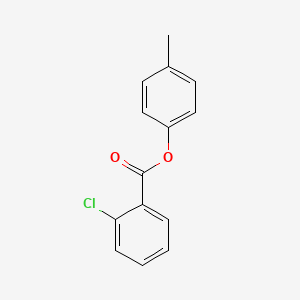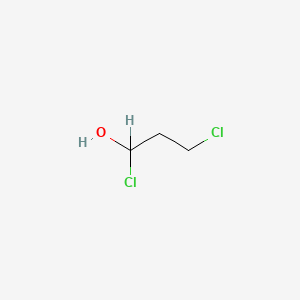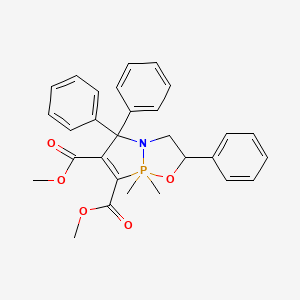![molecular formula C31H30Cl3N7O17S6 B12798917 1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]- CAS No. 65180-62-3](/img/structure/B12798917.png)
1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hydrocarbon solvents like EINECS 265-596-9 typically involves the refining of petroleum or natural gas. The process includes several steps such as distillation, hydrogenation, and cracking. These steps help in obtaining the desired carbon number range and refining the solvent to meet specific requirements .
Industrial Production Methods
Industrial production of hydrocarbon solvents involves large-scale refining processes. The petroleum fraction is treated with hydrogen in the presence of a catalyst. This process helps in removing impurities and achieving the desired boiling range, evaporation rate, and solvency power .
Chemical Reactions Analysis
Types of Reactions
Hydrocarbon solvents like EINECS 265-596-9 undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the hydrocarbon, forming alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, converting the hydrocarbon to a more saturated form.
Substitution: In this reaction, one or more hydrogen atoms in the hydrocarbon are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products
The major products formed from these reactions include alcohols, aldehydes, carboxylic acids, and halogenated hydrocarbons .
Scientific Research Applications
Hydrocarbon solvents like EINECS 265-596-9 have a wide range of scientific research applications:
Chemistry: Used as solvents in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Utilized in the formulation of pharmaceuticals and as solvents in drug delivery systems.
Industry: Used in the production of coatings, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of hydrocarbon solvents involves their ability to dissolve other substances. This property is due to their non-polar nature, which allows them to interact with and dissolve non-polar compounds. The molecular targets and pathways involved include the disruption of lipid membranes and the solubilization of hydrophobic molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to EINECS 265-596-9 include other hydrocarbon solvents such as:
EINECS 265-149-8: Another hydrocarbon solvent obtained by treating a petroleum fraction with hydrogen.
EINECS 265-997-9: A hydrocarbon solvent derived from petroleum refining.
Uniqueness
EINECS 265-596-9 is unique due to its specific carbon number range and the refining processes it undergoes. These factors contribute to its distinct physical and chemical properties, making it suitable for specific applications in various industries .
Properties
CAS No. |
65180-62-3 |
|---|---|
Molecular Formula |
C31H30Cl3N7O17S6 |
Molecular Weight |
1071.4 g/mol |
IUPAC Name |
5-[[4-[bis[2-(2-chloroethylsulfonyl)ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C31H30Cl3N7O17S6/c32-6-10-59(43,44)12-8-41(9-13-60(45,46)11-7-33)31-37-29(34)36-30(38-31)35-22-16-18(61(47,48)49)14-17-15-24(63(53,54)55)26(27(42)25(17)22)40-39-21-5-4-19-20(28(21)64(56,57)58)2-1-3-23(19)62(50,51)52/h1-5,14-16,42H,6-13H2,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,35,36,37,38) |
InChI Key |
IVOQXPVUAZBANB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)NC5=NC(=NC(=N5)Cl)N(CCS(=O)(=O)CCCl)CCS(=O)(=O)CCCl)O)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12798835.png)
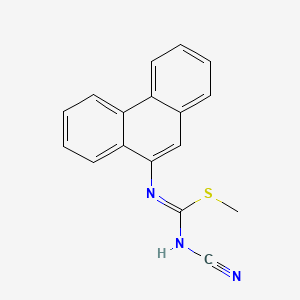
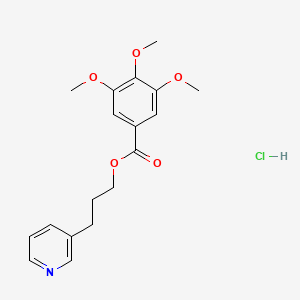
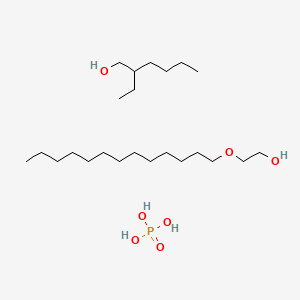
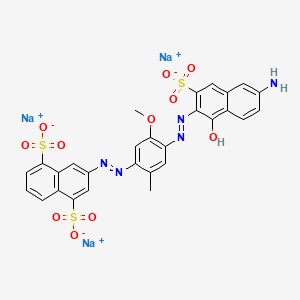
![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)

